molecular formula C19H21NO3 B4845267 4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4845267
M. Wt: 311.4 g/mol
InChI Key: NFWVNYCVMANQPW-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a quinolinone core substituted with dimethoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to cyclization reactions to form the quinolinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, which can be further utilized in different applications .

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-11-5-7-14-15(10-18(21)20-19(14)12(11)2)16-9-13(22-3)6-8-17(16)23-4/h5-9,15H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVNYCVMANQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
4-(2,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

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